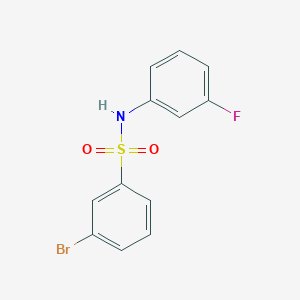

3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Description

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide is a halogenated sulfonamide synthesized via amidation reactions. Its structure has been confirmed through FTIR, NMR (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography . The compound crystallizes in a monoclinic system, with a planar sulfonamide group and dihedral angles between aromatic rings influencing its molecular conformation. Vibrational frequency analysis further supports its stability, with key peaks corresponding to sulfonamide S=O and N-H stretches .

Properties

Molecular Formula |

C12H9BrFNO2S |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

3-bromo-N-(3-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9BrFNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H |

InChI Key |

ISQUTTJIFBBXON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

Reagents and Conditions :

Procedure :

- Dissolve 3-bromobenzenesulfonyl chloride in DCM.

- Add 3-fluoroaniline and base (e.g., NaHCO₃) under inert atmosphere.

- Stir at controlled temperature, then quench with water.

- Extract the organic layer, wash with HCl, and dry over magnesium sulfate.

- Concentrate and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield and Purity :

Key Data Table

Alternative Methods and Variations

While the sulfonyl chloride-amine route is dominant, other approaches have been explored for analogous sulfonamides.

Electrophilic Bromination of Preformed Sulfonamides

Some protocols introduce bromine post-sulfonamide formation. However, this method is less common due to challenges in regioselectivity and stability of intermediates.

Procedure :

Limitations :

Characterization and Spectral Data

Critical to verifying the structure are spectroscopic analyses:

Spectral Data Table

Optimization and Reaction Insights

Research highlights factors critical to maximizing efficiency:

Temperature Control

- 0–5°C : Prevents hydrolysis of sulfonyl chloride and side reactions.

- Room Temperature : Leads to lower yields due to competing hydrolysis.

Base Selection

Solvent Impact

- DCM : Polar aprotic, enhances solubility of sulfonyl chloride.

- THF : Less polar, reduces side reactions in sensitive substrates.

Comparative Analysis of Analogous Compounds

Data from structurally related sulfonamides provide insights:

Key Trend : Electron-withdrawing aryl groups (e.g., 3-fluorophenyl) enhance amine nucleophilicity, improving yields.

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

- Deprotonation : Base deprotonates the amine to generate a nucleophilic amide.

- Nucleophilic Attack : The amide attacks the sulfonyl chloride’s electrophilic sulfur, forming the sulfonamide bond.

Industrial and Scalability Considerations

Chemical Reactions Analysis

3-bromo-N-(3-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

3-bromo-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide compound with a molecular formula of C12H10BrFNO2S. The molecule contains bromine (Br), fluorine (F), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms and exhibits a U-shaped conformation, which contributes to its chemical reactivity and biological interactions.

Scientific Research Applications

3-bromo-N-(4-fluorophenyl)benzenesulfonamide has applications across various fields, including pharmaceutical development due to its antibacterial and anticancer properties.

Biological Activity

- The biological activity of 3-bromo-N-(4-fluorophenyl)benzenesulfonamide is attributed to its sulfonamide group, which inhibits the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis. This makes the compound effective against various bacterial strains.

- Studies suggest that it may interfere with cancer cell proliferation through similar mechanisms, indicating potential anticancer activity.

- Research indicates that it forms hydrogen bonds with target enzymes, stabilizing the enzyme-substrate complex and inhibiting enzymatic activity. These interactions are critical for optimizing the compound for therapeutic use against bacterial infections and tumors.

Synthesis

- The synthesis of 3-bromo-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 4-fluorophenylamine, generally performed under controlled conditions using a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

Unique Properties

- The uniqueness of 3-bromo-N-(4-fluorophenyl)benzenesulfonamide lies in its combination of bromine and fluorine substitutions along with the sulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not present in similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Selenoureido Analogues

- Benzenesulfonamides bearing selenourea moieties have been studied for antitumor activity . In PC3 cells, the selenoureido derivative of SLC-0111 (compound 10 ) and its longer ortho-fluoro derivative 15 significantly reduced cell viability in normoxia (20% oxygen), whereas their effects were lower under hypoxic conditions (0.1% oxygen) .

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with biological targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The molecular targets and pathways involved include the binding of the sulfonamide moiety to the active site of the enzyme, preventing the formation of dihydropteroate.

Comparison with Similar Compounds

Physical Properties

- This suggests that heavier halogens (Br vs. F) increase melting points due to stronger van der Waals interactions. Pyridyl-substituted analogs exhibit lower melting points (~125°C), likely due to reduced crystallinity from flexible side chains .

Structural and Electronic Features

- Halogen Positioning : Bromine at the meta position (target compound) vs. para (e.g., 4-bromo-N-(anthracenyl)benzenesulfonamide ) alters steric and electronic profiles. Meta-substitution may reduce symmetry, affecting crystal packing and solubility.

- Fluorine vs. DFT studies on the target compound highlight localized negative charges near the sulfonamide oxygen and fluorine atoms, which could influence binding in biological systems .

Solubility and Bioactivity

- Hydrophilicity : Compounds with hydroxyl groups (e.g., 3-bromo-N-((4,6-dihydroxychroman-4-yl)methyl)benzenesulfonamide ) are more hydrophilic than the target compound’s fluorophenyl derivative, which lacks polar substituents.

Data Table: Key Comparative Properties

Biological Activity

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₈BrFNO₂S

- Molecular Weight : 353.17 g/mol

This compound acts primarily as an inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes facilitate the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in maintaining acid-base balance and facilitating tumor growth under acidic conditions.

Inhibition Studies

Inhibition studies have shown that this compound exhibits varying degrees of selectivity towards different CA isoforms. The inhibition constants () for hCA IX and hCA XII have been reported to be in the low nanomolar range, indicating potent inhibitory activity.

| Isoform | Inhibition Constant () |

|---|---|

| hCA IX | 6.7 nM |

| hCA XII | 8.5 nM |

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity across various cancer cell lines. For instance, studies have shown that this compound effectively reduces cell viability in prostate (PC3), breast (MDA-MB-231), and colon cancer (HT-29) cells when tested at concentrations ranging from 30 to 300 μM.

- Cell Viability Assays : The compound was assessed under both normoxic and hypoxic conditions, revealing that it significantly reduces viability under normoxic conditions while having reduced efficacy under hypoxia.

Case Studies

-

Prostate Cancer Study :

- Objective : To evaluate the effect of this compound on PC3 cells.

- Findings : At a concentration of 30 μM, the compound reduced cell viability by approximately 50% compared to control groups.

-

Breast Cancer Study :

- Objective : Investigate the compound's effect on MDA-MB-231 cells.

- Findings : The compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 30 μM.

Additional Biological Activities

Beyond its antitumor properties, this sulfonamide derivative has been studied for its antibacterial and antifungal activities. Preliminary results suggest that it may inhibit certain bacterial strains effectively, although further studies are needed to elucidate its full spectrum of antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.